Scientific Field: Entomology (the study of insects)
Application Summary: 9-Hexadecyn-1-ol is used as a precursor to the sex pheromone, (Z)-9-hexadecenal, of several insect species.
Methods of Application: In the laboratory, 9-Hexadecyn-1-ol can be chemically converted into (Z)-9-hexadecenal, which is then used in various experiments to study the behavior of insects.
9-Hexadecyn-1-ol is a long-chain fatty alcohol with the chemical formula . It is characterized by a triple bond located at the ninth carbon atom in its aliphatic chain, making it part of the alkyne family. The compound is also known by various names, including hexadec-9-yn-1-ol and 9-Hexadecynol. Its structure consists of a linear chain of sixteen carbon atoms with a hydroxyl (-OH) group at one end, which contributes to its properties and reactivity.
Research indicates that 9-Hexadecyn-1-ol exhibits various biological activities. It has been identified in pheromone gland extracts from certain insects, suggesting a role in chemical communication and mating behaviors. Additionally, studies have shown that similar compounds can exhibit antimicrobial properties and may influence growth patterns in various biological systems .
The synthesis of 9-Hexadecyn-1-ol typically involves the following methods:
9-Hexadecyn-1-ol has several applications across various fields:
Interaction studies involving 9-Hexadecyn-1-ol focus on its behavior in biological systems and its interactions with other molecules:
Several compounds share structural similarities with 9-Hexadecyn-1-ol, including:
The unique feature of 9-Hexadecyn-1-ol lies in its triple bond configuration at the ninth carbon position, which distinguishes it from both saturated and unsaturated fatty alcohols. This structural characteristic not only influences its reactivity but also enhances its potential applications in pheromone synthesis and as a chemical intermediate in organic synthesis processes.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the systematic name for this compound is hexadec-9-yn-1-ol [1] [3]. This name provides specific information about the molecular structure:
The compound is also known by several synonyms and alternative names:
In chemical databases and literature, the compound is identified by various identifiers:
These systematic identifiers provide unambiguous ways to represent the chemical structure in databases and publications.
9-Hexadecyn-1-ol belongs to a family of compounds that share the same molecular formula (C₁₆H₃₀O) but differ in the arrangement of atoms. These structural isomers can be categorized into several types:
Position isomers feature the triple bond at different locations along the carbon chain while maintaining the hydroxyl group at position 1. Examples include:
These isomers maintain the triple bond at position 9 but place the hydroxyl group at different positions along the chain:
Compounds with the same molecular formula but different functional groups include:
Several structurally related compounds differ from 9-Hexadecyn-1-ol in the degree of unsaturation or chain length:
9-Hexadecyn-1-ol is particularly notable as a precursor to the sex pheromone (Z)-9-hexadecenal, which is found in several insect species including Helicoverpa armigera (Cotton bollworm), Scirpophaga incertulas (Rice Yellow Stem Borer), and others [15] [7].
The stereochemistry of 9-Hexadecyn-1-ol presents several interesting features:
The parent compound 9-Hexadecyn-1-ol does not contain any stereogenic (chiral) centers in its structure. All carbon atoms in the molecule are either primary, secondary, or connected to identical groups, preventing the formation of stereoisomers based on tetrahedral carbon centers.
Unlike double bonds, which can exhibit cis-trans (E/Z) isomerism, triple bonds cannot form geometric isomers. This is due to the linear geometry imposed by the sp hybridization at the triple bond, which creates a 180° bond angle [5] [16]. The cylindrical distribution of electron density around the triple bond axis prevents any possibility of restricted rotation that would lead to distinct geometric isomers [6].
9-Hexadecyn-1-ol can adopt various conformations due to rotation around single bonds in the carbon chain. However, the triple bond region imposes constraints on the overall molecular shape:
These conformational variations do not constitute distinct isomers but rather represent different energy states of the same molecule that can interconvert at room temperature.
The electronic structure of 9-Hexadecyn-1-ol is characterized by two distinct regions with different hybridization states and bonding patterns: the triple bond region and the hydroxyl group region.
The triple bond between carbon atoms 9 and 10 exhibits sp hybridization [4] [17] [18]. This hybridization state results from the mixing of one s orbital and one p orbital from each carbon atom, leaving two unhybridized p orbitals per carbon atom. The key features of this bonding arrangement include:
The carbon atom (C1) bearing the hydroxyl group exhibits sp³ hybridization, as do most of the carbon atoms in the chain except those involved in the triple bond. The hydroxyl group itself features:
The electronic structure of 9-Hexadecyn-1-ol combines features of both alkynes and alcohols:
9-Hexadecyn-1-ol is a colorless to pale yellow liquid at room temperature [1] [2]. The compound exhibits typical characteristics of long-chain fatty alcohols with acetylenic functionality. The molecular structure consists of a sixteen-carbon chain with a terminal alcohol group and an internal triple bond at the 9-position, which contributes to its unique physical properties [1] [3].
The boiling point of 9-Hexadecyn-1-ol has been determined to be 339.2°C at 760 mmHg [1] [4]. Alternative boiling point values reported include 666.66 K (393.51°C) using the Joback estimation method [5] [6]. The melting point remains undetermined in the available literature, with most sources reporting it as not available [1] [4].
Comprehensive phase diagrams for 9-Hexadecyn-1-ol are not available in the current literature. The compound likely exhibits typical phase behavior for long-chain fatty alcohols, transitioning from solid to liquid to gas phases with increasing temperature and appropriate pressure conditions.
The critical properties of 9-Hexadecyn-1-ol have been estimated using the Joback method [5] [6]:
These values represent theoretical estimates based on group contribution methods and provide insight into the compound's behavior under extreme conditions.
The ideal gas heat capacity of 9-Hexadecyn-1-ol exhibits temperature dependence according to Joback method calculations [5] [6]:
Temperature (K) | Heat Capacity (J/mol·K) |
---|---|
666.66 | 650.81 |
695.15 | 667.14 |
723.65 | 682.75 |
752.14 | 697.69 |
780.63 | 711.97 |
809.13 | 725.61 |
837.62 | 738.63 |
The enthalpy of formation in the gas phase is calculated to be -253.50 kJ/mol, while the enthalpy of fusion is estimated at 44.41 kJ/mol [5] [6]. The enthalpy of vaporization is 70.04 kJ/mol [5] [6].
The standard Gibbs free energy of formation for 9-Hexadecyn-1-ol is estimated to be 149.82 kJ/mol using the Joback method [5] [6]. This positive value indicates that the compound is thermodynamically less stable than its constituent elements in their standard states.
Specific entropy values for 9-Hexadecyn-1-ol are not available in the literature. However, the compound's entropy would be expected to be relatively high due to its long-chain structure and the presence of rotational freedom around the carbon-carbon bonds.
The water solubility of 9-Hexadecyn-1-ol is extremely low, with a log10 solubility value of -5.58 mol/L, calculated using the Crippen method [5] [6]. This indicates the compound is highly hydrophobic. The octanol/water partition coefficient (LogP) is 4.683 [1] [5], confirming the lipophilic nature of the molecule.
The density of 9-Hexadecyn-1-ol at 25°C is 0.871 g/cm³ [1] [7]. This value is consistent with typical densities of long-chain fatty alcohols. Viscosity measurements are not available in the current literature for this specific compound.
Additional physical constants for 9-Hexadecyn-1-ol include: